molecular formula C23H18BrFN2O3 B4067595 2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B4067595
M. Wt: 469.3 g/mol
InChI Key: FDQSGNQDYKAOOL-UHFFFAOYSA-N
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Description

2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H18BrFN2O3 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 468.04848 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Applications

The derivatives of 2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, such as 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, have been synthesized through electrocatalytic multicomponent assembling. These derivatives are obtained in excellent yields via a simple, efficient procedure involving the electrocatalytic chain transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, highlighting their potential for diverse synthetic applications (Vafajoo et al., 2014).

Structural Analysis and Synthesis

Research on the structure of similar compounds, like 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, provides insights into their potential applications in the development of new chemical entities. The synthesis of these compounds typically involves one-pot multicomponent reactions, offering a straightforward method for creating complex molecules with potential applications in drug discovery and materials science (Kumar et al., 2016).

Antimicrobial Activity

The oxidative difunctionalization of 2-amino-2H-chromene derivatives to synthesize tetrahydrochromene derivatives has been studied for their antimicrobial properties. These synthesized compounds exhibit significant antibacterial and antifungal activities, demonstrating their potential use in developing new antimicrobial agents (Nagamani et al., 2019).

Crystal Structure Determination

The crystal structures of similar compounds have been determined, providing valuable information on molecular interactions and stability. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their use in various scientific applications, including material science and drug design (Sharma et al., 2015).

Anticancer Research

Research into the anti-proliferative properties of benzochromene derivatives, including 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, has shown promising results in the treatment of colorectal cancer. These compounds induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

properties

IUPAC Name

2-amino-4-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3/c24-17-10-14(6-9-19(17)29-12-13-4-7-15(25)8-5-13)21-16(11-26)23(27)30-20-3-1-2-18(28)22(20)21/h4-10,21H,1-3,12,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQSGNQDYKAOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
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2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
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2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
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2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
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2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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